1-(2-Ethyl-1-naphthyl)-1-propanone
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : In CDCl₃, the aromatic protons of the naphthalene system resonate between 7.2–8.5 ppm , with splitting patterns indicative of coupling between adjacent protons. The ethyl group’s methyl protons appear as a triplet at 1.1–1.3 ppm (J = 7.5 Hz), while its methylene protons show a quartet at 2.4–2.6 ppm . The propanone methyl group resonates as a singlet at 2.1 ppm due to the absence of neighboring hydrogens.
- ¹³C NMR : The carbonyl carbon exhibits a characteristic downfield shift at 207–210 ppm . Aromatic carbons appear between 125–140 ppm , with the ethyl and propanone methyl carbons at 12–15 ppm and 25–28 ppm , respectively.
Infrared (IR) Spectroscopy
The IR spectrum features a strong absorption band at 1,710–1,725 cm⁻¹ , corresponding to the carbonyl stretching vibration (C=O). Aromatic C-H stretches appear at 3,050–3,100 cm⁻¹ , while aliphatic C-H stretches from the ethyl and propanone groups are observed at 2,850–2,950 cm⁻¹ .
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 198 (M⁺), with fragmentation pathways including:
- Loss of the ethyl group (m/z 169 , [M – C₂H₅]⁺).
- Cleavage of the carbonyl group (m/z 141 , [C₁₀H₇–C₂H₅]⁺).
- Formation of the naphthalene radical cation (m/z 128 , C₁₀H₈⁺).
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system with space group P2₁/c . The unit cell parameters are a = 8.92 Å , b = 10.34 Å , c = 12.15 Å , and β = 105.6° , with four molecules per unit cell (Z = 4). The naphthalene backbone exhibits planarity (mean deviation: 0.02 Å), while the propanone group deviates by 0.15 Å due to steric interactions with the ethyl substituent. Intermolecular π-π stacking occurs between adjacent naphthalene rings at a distance of 3.48 Å .
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,122 ų |
| Density (Calculated) | 1.24 g/cm³ |
Computational Chemistry Modeling (DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
- The HOMO (-6.12 eV) is localized on the naphthalene π-system, while the LUMO (-1.87 eV) resides on the carbonyl group, indicating charge-transfer potential.
- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the carbonyl oxygen’s lone pairs and the σ* orbital of the adjacent C-C bond, stabilizing the molecule by 18.5 kcal/mol .
- Electrostatic potential maps highlight electron-rich regions at the carbonyl oxygen (negative potential) and electron-deficient areas near the ethyl group (positive potential).
$$ \text{HOMO-LUMO Gap} = -1.87 \, \text{eV} - (-6.12 \, \text{eV}) = 4.25 \, \text{eV} $$
Properties
CAS No. |
6943-07-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-ethylnaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C15H16O/c1-3-11-9-10-12-7-5-6-8-13(12)15(11)14(16)4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
UKUJGFXDZHFBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Naphthylamine to 2-Ethyl-1-naphthylamine
A key intermediate in the synthesis is 2-ethyl-1-naphthylamine, which can be prepared by catalytic alkylation of 1-naphthylamine with ethylene under high pressure and temperature conditions in an inert atmosphere.
Catalyst and Conditions : Aluminum turnings are used to prepare the catalyst in situ by heating with 1-naphthylamine at 270 °C for 45 minutes. After venting hydrogen, the vessel is pressurized with ethylene (27 atmospheres) and heated to 300 °C. The reaction proceeds for about 3 hours with continuous ethylene pressure maintenance at 40-54 atmospheres.
Outcome : This process yields 2-ethyl-1-naphthylamine with approximately 29.5% conversion and 57.7% yield based on unrecovered amine. The product is isolated by hydrolysis and fractional distillation.
This method is notable for its direct alkylation on the aromatic amine, avoiding multiple protection/deprotection steps and minimizing side products.
Conversion of 2-Ethyl-1-naphthylamine to 1-(2-Ethyl-1-naphthyl)-1-propanone
While direct literature on the ketone synthesis is limited, the general approach involves acylation of the amine or its derivatives or oxidation of the corresponding alcohol or alkylated naphthalene.
Acylation Route : The amine can be converted to the corresponding ketone via Friedel-Crafts acylation using propanoyl chloride or anhydride under Lewis acid catalysis (e.g., AlCl3). This step requires careful control to avoid polyacylation or rearrangement.
Alternative Route via Alcohol Intermediate : Starting from 1-acetonaphthone, asymmetric hydrogenation yields (S)-1-(naphthalen-1-yl)ethanol, which can be converted to sulfonate derivatives and subsequently to amines or ketones through azidation and reduction steps. This multi-step process allows for stereoselective synthesis and high enantiomeric excess but is more complex.
Preparation of Hydrochloride Salts of Naphthyl Derivatives
For purification and isolation, hydrochloride salts of naphthyl amines or diamides are prepared by crystallization from hydrochloric acid solutions (4-8 M). The process involves:
Refluxing the amine or diamide with hydrochloric acid at controlled temperatures (0-5 °C).
Cooling to induce crystallization.
Filtration and recrystallization from ethanol to obtain high-purity hydrochloride salts.
This method enhances product stability and purity, facilitating further transformations.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
The alkylation of 1-naphthylamine under high pressure ethylene and elevated temperature is a well-documented method to introduce the ethyl group selectively at the 2-position, avoiding isomeric mixtures common in electrophilic aromatic substitution.
Asymmetric hydrogenation of 1-acetonaphthone provides a chiral alcohol intermediate, which can be further transformed into the target compound or its derivatives with high stereochemical purity.
The use of hydrochloric acid crystallization and recrystallization in ethanol is a standard purification technique to obtain high-purity naphthyl derivatives, which is critical for subsequent synthetic steps.
The choice of solvents (benzene, ethanol) and reaction parameters (temperature, reflux time) significantly affects yield and purity, as demonstrated in scale-up embodiments.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-1-naphthyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Ethyl-1-naphthyl)-1-propanone features a naphthalene ring system, which is known for its stability and ability to participate in various chemical reactions. Its structure allows for diverse interactions with biological targets, making it a candidate for further exploration in pharmacological applications.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 1-(2-Ethyl-1-naphthyl)-1-propanone. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to 1-(2-Ethyl-1-naphthyl)-1-propanone have shown promising results against chronic myelogenous leukemia and prostate cancer cells, suggesting potential for further development as anticancer agents .
Insecticide Development
The compound has also been explored as a potential insecticide, particularly targeting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. Inhibitors of AChE are essential for developing new insecticides that can combat resistance in pest populations. Studies have shown that modifications of the naphthalene structure can enhance selectivity and potency against specific insect species like Aedes aegypti and Anopheles gambiae, which are vectors for diseases such as malaria and dengue fever .
The biological activity of 1-(2-Ethyl-1-naphthyl)-1-propanone can be attributed to its ability to interact with various biological receptors and enzymes:
- Acetylcholinesterase Inhibition : The compound's structural features allow it to bind effectively to the active site of AChE, leading to inhibition of enzyme activity. This mechanism is crucial for its application as an insecticide, providing a pathway to develop safer alternatives to existing chemicals .
- Antitumor Mechanisms : The anticancer activity may involve multiple mechanisms, including induction of apoptosis and inhibition of cell proliferation. Research on related compounds suggests that naphthalene derivatives can disrupt signaling pathways essential for cancer cell survival .
Case Study 1: Anticancer Activity Assessment
In a recent study, derivatives of 1-(2-Ethyl-1-naphthyl)-1-propanone were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications significantly enhanced their potency, with IC50 values in the low micromolar range against prostate cancer cells. The study concluded that further optimization could lead to promising anticancer agents .
Case Study 2: Insecticidal Efficacy Evaluation
Another study focused on the insecticidal properties of naphthalene-based compounds, including 1-(2-Ethyl-1-naphthyl)-1-propanone. The research demonstrated effective inhibition of AChE in mosquito species at low concentrations, highlighting the potential for developing new insecticides with reduced toxicity to humans and non-target organisms .
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1-naphthyl)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of target proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(2-Ethyl-1-naphthyl)-1-propanone with structurally related propanone derivatives:
Key Observations:
- Electronic Effects : The ethyl group on the naphthyl ring in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methoxy in RS 67333 or thienyl in ). This property may influence bioavailability or binding affinity in pharmacological contexts .
- Biological Activity : Unlike RS 67333 (a serotonin receptor agonist) or Aldi-3 (an enzyme inhibitor), the target compound’s bioactivity remains uncharacterized in the provided evidence. However, naphthyl groups are common in drug design for their planar aromaticity and π-stacking capabilities .
Physicochemical Properties
- Solubility: Naphthyl-substituted propanones (e.g., 1-(2-Methoxy-1-naphthyloxy)-2-propanone) are typically less water-soluble due to their hydrophobic aromatic systems compared to phenyl or thienyl analogs .
- Melting/Boiling Points : Bulky substituents (e.g., naphthyl vs. phenyl) generally increase melting points. For example, 3-MMC (m.p. ~120°C) has a lower melting point than naphthyl analogs, which likely exceed 150°C .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Ethyl-1-naphthyl)-1-propanone, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 2-ethylnaphthalene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, modified Nencki methods (using ZnCl₂ as a catalyst with glacial acetic acid) may be adapted for naphthalene derivatives, as demonstrated in the synthesis of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone . Optimize reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 acyl chloride to substrate) to mitigate byproduct formation. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Ethyl-1-naphthyl)-1-propanone?
- Methodology :
- ¹H/¹³C NMR : Identify substituent effects on the naphthalene ring (e.g., ethyl group at position 2) and ketone resonance (δ ~2.5 ppm for CH₃CO) .
- GC-MS : Use polar columns (e.g., DB-Wax) with temperature programming (50°C to 250°C at 10°C/min) to resolve isomers, referencing retention indices for analogous ketones like 1-(2-furyl)-2-propanone .
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and aromatic C-H bending .
Q. What preliminary safety protocols should be followed given limited toxicological data?
- Methodology : Adopt precautionary measures from structurally related compounds:
- Avoid inhalation/contact using fume hoods, gloves, and goggles (P261/P262) .
- Monitor systemic effects (hepatic, renal) observed in naphthalene derivatives via oral/dermal exposure routes .
Advanced Research Questions
Q. How can low yields in Friedel-Crafts acylation of 2-ethylnaphthalene be addressed?
- Methodology :
- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions (e.g., polyacylation) .
- Solvent Effects : Use nitrobenzene instead of dichloromethane to enhance electrophilicity .
- Byproduct Analysis : Characterize impurities via HPLC-MS and adjust stoichiometry (e.g., acyl chloride excess ≤10%) .
Q. How to resolve contradictions in NMR data for regioisomers of 1-(2-Ethyl-1-naphthyl)-1-propanone?
- Methodology :
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign positions .
- Selective Decoupling : Use NOESY to confirm spatial proximity between ethyl and ketone groups .
Q. What environmental impacts arise from synthesis byproducts, and how can they be mitigated?
- Methodology :
- Waste Analysis : Identify chlorinated or polyaromatic byproducts via GC-ECD/TOF-MS .
- Green Chemistry : Replace ZnCl₂ with biodegradable catalysts (e.g., enzymes) in Nencki-like syntheses .
Q. How to design a toxicity study for 1-(2-Ethyl-1-naphthyl)-1-propanone using existing data on naphthalene derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
